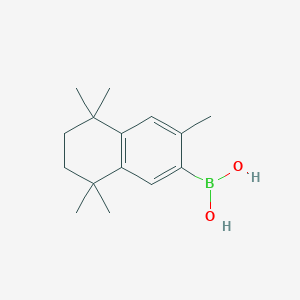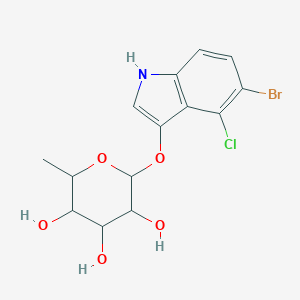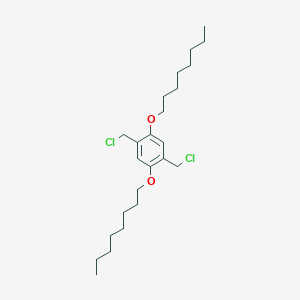
1,4-Bis(chloromethyl)-2,5-dioctoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is an organic compound with the molecular formula C24H38Cl2O2 It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by chloromethyl groups, and the remaining hydrogen atoms in the ortho positions are substituted with dioctoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)-2,5-dioctoxybenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 2,5-dioctoxybenzene. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and facilitate the reaction. Post-reaction purification typically involves recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(chloromethyl)-2,5-dioctoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thioethers, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Applications De Recherche Scientifique
1,4-Bis(chloromethyl)-2,5-dioctoxybenzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of hypercrosslinked polymers, which have applications in gas storage, carbon capture, and catalysis.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene primarily involves its reactivity towards nucleophiles. The chloromethyl groups act as electrophilic centers, making them susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The dioctoxy groups provide steric hindrance and influence the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the dioctoxy groups, making it less sterically hindered and more reactive towards nucleophiles.
1,4-Bis(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene core, which affects its electronic properties and reactivity.
Uniqueness
1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is unique due to the presence of dioctoxy groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and functionalized polymers.
Propriétés
IUPAC Name |
1,4-bis(chloromethyl)-2,5-dioctoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40Cl2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZDRVMBDAPSSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1CCl)OCCCCCCCC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394421 |
Source


|
| Record name | 1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174230-68-3 |
Source


|
| Record name | 1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
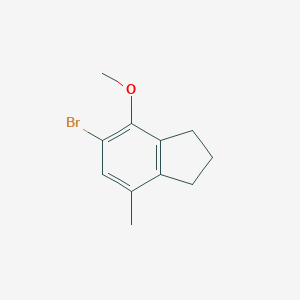
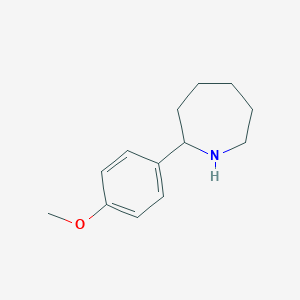

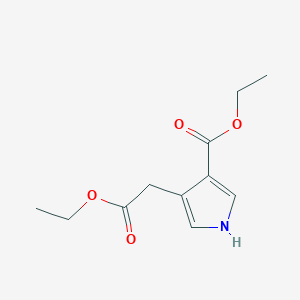

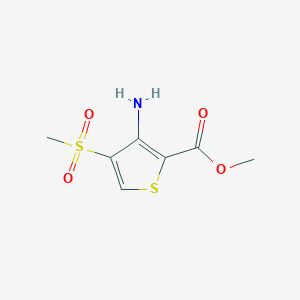
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
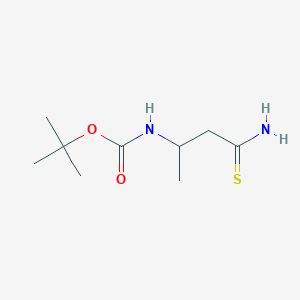
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)
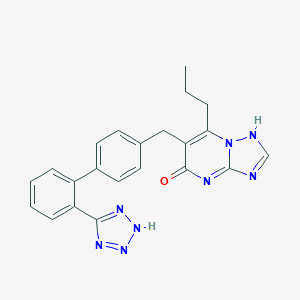
![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

